molecular formula C9H19NO4 B12408744 Dexpanthenol-d6

Dexpanthenol-d6

Cat. No.: B12408744
M. Wt: 211.29 g/mol
InChI Key: SNPLKNRPJHDVJA-AHHNFQPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexpanthenol-d6 is a deuterium-labeled derivative of dexpanthenol, an alcohol analogue of pantothenic acid (vitamin B5). This compound is used primarily in scientific research to trace and quantify the behavior of dexpanthenol in various biological and chemical processes. Dexpanthenol itself is known for its role in promoting cell proliferation, wound healing, and maintaining healthy skin and hair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexpanthenol-d6 involves the incorporation of deuterium atoms into the dexpanthenol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the reduction of deuterated pantothenic acid derivatives using deuterium gas or deuterated reducing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) are used to monitor and quantify the deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Dexpanthenol-d6 undergoes similar chemical reactions as dexpanthenol, including:

    Oxidation: Conversion to pantothenic acid.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated derivatives of pantothenic acid and other related compounds. These products are used in further research and applications .

Scientific Research Applications

Dexpanthenol-d6 is widely used in scientific research due to its ability to trace and quantify the behavior of dexpanthenol in various systems. Some key applications include:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in cell culture studies to investigate cell proliferation and differentiation.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dexpanthenol.

    Industry: Applied in the development and testing of cosmetic and pharmaceutical products.

Mechanism of Action

Dexpanthenol-d6 exerts its effects through its conversion to pantothenic acid, which is an essential component of coenzyme A. Coenzyme A plays a crucial role in various enzymatic reactions involved in the metabolism of carbohydrates, fats, and proteins. This conversion enhances cell proliferation, wound healing, and maintenance of healthy skin and hair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. This makes it particularly valuable in research applications where understanding the detailed behavior of dexpanthenol is crucial .

Properties

Molecular Formula

C9H19NO4

Molecular Weight

211.29 g/mol

IUPAC Name

(2R)-N-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i3D2,4D2,5D2

InChI Key

SNPLKNRPJHDVJA-AHHNFQPFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O)C([2H])([2H])O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O

Origin of Product

United States

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